molecular formula C12H11ClO B13540077 (2E)-3-(2-Chlorophenyl)-1-cyclopropylprop-2-EN-1-one

(2E)-3-(2-Chlorophenyl)-1-cyclopropylprop-2-EN-1-one

Cat. No.: B13540077
M. Wt: 206.67 g/mol
InChI Key: JPWHQTRJTXBIDR-BQYQJAHWSA-N
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Description

(2E)-3-(2-Chlorophenyl)-1-cyclopropylprop-2-EN-1-one is an organic compound characterized by the presence of a chlorophenyl group attached to a cyclopropylprop-2-en-1-one moiety

Preparation Methods

The synthesis of (2E)-3-(2-Chlorophenyl)-1-cyclopropylprop-2-EN-1-one typically involves the reaction of 2-chlorobenzaldehyde with cyclopropylmethyl ketone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

(2E)-3-(2-Chlorophenyl)-1-cyclopropylprop-2-EN-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

(2E)-3-(2-Chlorophenyl)-1-cyclopropylprop-2-EN-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Chlorophenyl)-1-cyclopropylprop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

(2E)-3-(2-Chlorophenyl)-1-cyclopropylprop-2-EN-1-one can be compared with similar compounds such as:

    (2E)-3-(2-Chlorophenyl)-2-phenyl-2-propenoic acid: This compound has a similar chlorophenyl group but differs in the presence of a phenyl group and a carboxylic acid moiety.

    (2E)-3-(2-chlorophenyl)prop-2-enal: This compound has a similar chlorophenyl group but differs in the presence of an aldehyde group. The uniqueness of this compound lies in its cyclopropylprop-2-en-1-one structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H11ClO

Molecular Weight

206.67 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-1-cyclopropylprop-2-en-1-one

InChI

InChI=1S/C12H11ClO/c13-11-4-2-1-3-9(11)7-8-12(14)10-5-6-10/h1-4,7-8,10H,5-6H2/b8-7+

InChI Key

JPWHQTRJTXBIDR-BQYQJAHWSA-N

Isomeric SMILES

C1CC1C(=O)/C=C/C2=CC=CC=C2Cl

Canonical SMILES

C1CC1C(=O)C=CC2=CC=CC=C2Cl

Origin of Product

United States

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